2-Chloro-4,6-dimethoxyquinoline 2-Chloro-4,6-dimethoxyquinoline
Brand Name: Vulcanchem
CAS No.: 952435-01-7
VCID: VC4133757
InChI: InChI=1S/C11H10ClNO2/c1-14-7-3-4-9-8(5-7)10(15-2)6-11(12)13-9/h3-6H,1-2H3
SMILES: COC1=CC2=C(C=C1)N=C(C=C2OC)Cl
Molecular Formula: C11H10ClNO2
Molecular Weight: 223.65

2-Chloro-4,6-dimethoxyquinoline

CAS No.: 952435-01-7

Cat. No.: VC4133757

Molecular Formula: C11H10ClNO2

Molecular Weight: 223.65

* For research use only. Not for human or veterinary use.

2-Chloro-4,6-dimethoxyquinoline - 952435-01-7

Specification

CAS No. 952435-01-7
Molecular Formula C11H10ClNO2
Molecular Weight 223.65
IUPAC Name 2-chloro-4,6-dimethoxyquinoline
Standard InChI InChI=1S/C11H10ClNO2/c1-14-7-3-4-9-8(5-7)10(15-2)6-11(12)13-9/h3-6H,1-2H3
Standard InChI Key YTZHPKKVXBRSPD-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)N=C(C=C2OC)Cl
Canonical SMILES COC1=CC2=C(C=C1)N=C(C=C2OC)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structure

2-Chloro-4,6-dimethoxyquinoline has the molecular formula C₁₁H₁₀ClNO₂ and a molecular weight of 223.66 g/mol . The quinoline core is substituted with a chlorine atom at position 2 and methoxy (-OCH₃) groups at positions 4 and 6. The SMILES notation (COC1=CC2=C(C=C1)N=C(C=C2OC)Cl) and InChIKey (YTZHPKKVXBRSPD-UHFFFAOYSA-N) provide unambiguous structural identifiers .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 2-chloro-4,6-dimethoxyquinoline typically follows a five-step sequence starting from veratrole (1,2-dimethoxybenzene) :

Process Optimization

  • Nitration: Excess nitric acid (molar ratio 1:1.5–10) ensures complete conversion .

  • Cyclization: Phosphorus oxychloride acts as both solvent and catalyst, with a molar ratio of 1:20–60 (substrate:POCl₃) for optimal ring closure .

  • Scalability: Pilot-scale batches (e.g., 1 L autoclave) demonstrate consistent yields >90% in reduction steps .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValueSource
Melting Point132–136°C
Boiling Point325.2±37.0°C (predicted)
Density1.265±0.06 g/cm³
Solubility in DMSOSparingly soluble (heated)
LogP (Partition Coefficient)1.5

Stability and Reactivity

  • Thermal Stability: Decomposes above 268°C .

  • Hydrolytic Sensitivity: Stable under anhydrous conditions but hydrolyzes in acidic media .

  • pKa: 4.35±0.30, indicating weak basicity due to the quinoline nitrogen .

Pharmaceutical Applications

Anticancer Drug Intermediates

2-Chloro-4,6-dimethoxyquinoline is a key precursor for Tivozanib (a VEGF inhibitor) and Cabozantinib (a MET/VEGFR2 antagonist) . Its quinoline scaffold facilitates binding to kinase domains, enhancing therapeutic efficacy .

Additional Therapeutic Targets

  • Anti-inflammatory Agents: Derivatives show activity against chronic diseases like atherosclerosis and psoriasis .

  • Antiangiogenic Therapies: Used in compounds targeting diabetic retinopathy and Kaposi’s sarcoma .

Hazard StatementCodePrecautionary Measures
Skin IrritationH315Wear protective gloves
Eye IrritationH319Use face shields
Respiratory IrritationH335Ensure ventilation

Analytical Characterization

Chromatographic Methods

  • HPLC: Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), retention time ~8.2 min .

  • GC-MS: Characteristic fragments at m/z 224 ([M+H]⁺) and 179 (quinoline core) .

Spectroscopic Techniques

  • IR Spectroscopy: Peaks at 1240 cm⁻¹ (C-O-C) and 750 cm⁻¹ (C-Cl) .

  • ¹³C NMR: Signals at δ 56.2 (OCH₃), 114.5 (C-4), and 149.8 (C-2) .

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